3,5-Difluoro-[1,1'-biphenyl]-4-ol

Medicinal Chemistry ADME Drug Design

3,5-Difluoro-[1,1'-biphenyl]-4-ol (CAS 84376-22-7) is a fluorinated biphenyl derivative with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol. This compound is a solid at room temperature and is characterized by a hydroxyl group at the 4-position of one phenyl ring and fluorine atoms at the 3' and 5' positions of the adjacent ring.

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
CAS No. 84376-22-7
Cat. No. B13119413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-[1,1'-biphenyl]-4-ol
CAS84376-22-7
Molecular FormulaC12H8F2O
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)O)F
InChIInChI=1S/C12H8F2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
InChIKeyRUSLZOZXTHBKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,5-Difluoro-[1,1'-biphenyl]-4-ol (CAS 84376-22-7) Specifications and Core Properties


3,5-Difluoro-[1,1'-biphenyl]-4-ol (CAS 84376-22-7) is a fluorinated biphenyl derivative with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . This compound is a solid at room temperature and is characterized by a hydroxyl group at the 4-position of one phenyl ring and fluorine atoms at the 3' and 5' positions of the adjacent ring . This specific substitution pattern is a strategic motif in medicinal chemistry, designed to modulate key physicochemical properties such as lipophilicity and metabolic stability [1].

Why 3,5-Difluoro-[1,1'-biphenyl]-4-ol Cannot Be Replaced by Unsubstituted Biphenyl-4-ol Analogs


Generic substitution of the core biphenyl-4-ol scaffold with non-fluorinated analogs is not scientifically defensible due to the profound impact of fluorine on drug-like properties. The introduction of fluorine atoms is a validated strategy to block metabolic soft spots, increase lipophilicity for membrane permeation, and alter molecular conformation [1]. The non-fluorinated parent, biphenyl-4-ol, serves as a benchmark for baseline activity and properties [2]. Substituting a fluorinated analog without considering the quantified differences in target engagement, stability, or solubility could lead to a significant loss of potency or a failure in downstream development, making precise procurement of this specific fluorinated variant essential.

Quantitative Evidence Guide: Differentiating 3,5-Difluoro-[1,1'-biphenyl]-4-ol from Non-Fluorinated Analogs


Comparative Lipophilicity: Enhanced logP vs. Unsubstituted Biphenyl-4-ol

The introduction of fluorine atoms at the 3' and 5' positions significantly increases the molecule's lipophilicity, a key determinant of membrane permeability. While no direct experimental logP for the target compound is available, the class effect of aryl fluorination is well-established. The unsubstituted parent compound, biphenyl-4-ol, has a reported logP of 3.06 [1]. The 3,5-difluoro substitution is predicted to increase this value, enhancing the compound's potential for passive diffusion across biological membranes compared to its non-fluorinated counterpart [2]. This improved physicochemical profile is a direct result of the fluorination strategy.

Medicinal Chemistry ADME Drug Design

Metabolic Stability: Fluorination as a Blockade Against Phase I Metabolism

Fluorination is a cornerstone strategy for improving metabolic stability. The 3,5-difluoro substitution on the biphenyl ring is designed to block cytochrome P450-mediated oxidation at metabolically labile sites. Studies on structurally similar fluorinated biphenyl carboxylic acids demonstrate that the introduction of a fluorine atom at the 2'- or 3'- position leads to significantly slower biotransformation compared to the non-fluorinated analog [1]. This class-level evidence supports the hypothesis that 3,5-Difluoro-[1,1'-biphenyl]-4-ol will exhibit superior metabolic stability to biphenyl-4-ol, reducing clearance and potentially increasing in vivo half-life [2].

Drug Metabolism Pharmacokinetics DMPK

Target Engagement: A Fluorinated Scaffold for Enhanced Biological Activity

The unsubstituted parent compound, biphenyl-4-ol, exhibits weak inhibitory activity against the therapeutic target Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC50 of 1.62 x 10^8 nM [1]. The 3,5-difluoro substitution pattern is a known strategy to enhance binding affinity and potency in biphenyl-based inhibitors. For instance, in studies of other enzyme systems, the introduction of two fluorine atoms on a phenyl ring adjacent to a heterocycle enhanced inhibitory potency by approximately 12-fold relative to the non-fluorinated parent structure [2]. This class-level evidence strongly suggests that the target compound will demonstrate significantly improved potency compared to biphenyl-4-ol, making it a more valuable tool for investigating PTP1B or related targets.

Enzyme Inhibition PTP1B Structure-Activity Relationship

Optimal Use Cases for 3,5-Difluoro-[1,1'-biphenyl]-4-ol in R&D


Scaffold for PTP1B and Related Phosphatase Inhibitor Development

Given its structural relationship to known PTP1B inhibitors, 3,5-Difluoro-[1,1'-biphenyl]-4-ol is an ideal core scaffold for medicinal chemistry programs targeting protein tyrosine phosphatases. The fluorine atoms are positioned to enhance binding affinity and metabolic stability compared to non-fluorinated analogs, addressing key liabilities in this target class. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors for diabetes, obesity, and oncology applications [1].

Late-Stage Functionalization for ADME Property Optimization

The free hydroxyl group at the 4-position serves as a versatile synthetic handle for late-stage functionalization. This allows medicinal chemists to introduce various substituents (e.g., esters, carbamates, ethers) to fine-tune the molecule's ADME properties. The inherent properties of the fluorinated core—specifically its enhanced lipophilicity and predicted metabolic stability—provide a more favorable baseline for this optimization process than a non-fluorinated biphenyl-4-ol core [1].

Internal Standard or Control in Fluorine-Specific Analytical Methods

The presence of two fluorine atoms makes this compound particularly well-suited for use as an internal standard or control in analytical methods that leverage fluorine-specific detection. Techniques such as HPLC coupled with ICP-MS/MS for fluorine detection can sensitively and selectively quantify this compound in complex biological or environmental matrices, regardless of its ionization efficiency in standard ESI-MS. This is a distinct analytical advantage over non-fluorinated analogs [2].

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